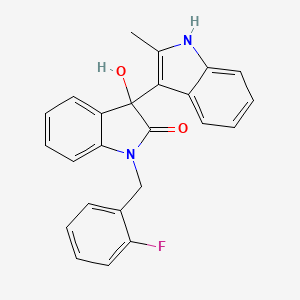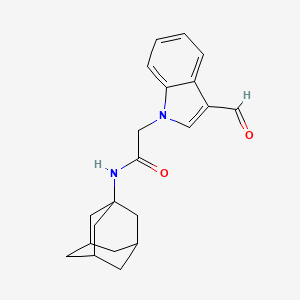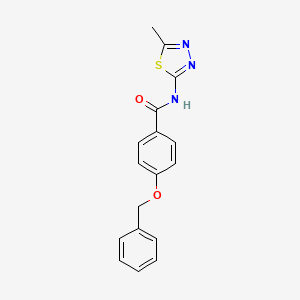![molecular formula C13H14Cl2N2O B4410250 1-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]imidazole](/img/structure/B4410250.png)
1-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]imidazole
Overview
Description
1-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a dichlorodimethylphenoxy group attached to an ethyl chain, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]imidazole typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The starting material, 2,4-dichloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent, such as ethylene oxide or ethyl bromide, under basic conditions to form the 2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl intermediate.
Imidazole Ring Formation: The phenoxyethyl intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as a Lewis acid or a base, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives.
Scientific Research Applications
1-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent and in the treatment of certain cancers.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,4-dichlorophenoxy)ethyl]-1H-imidazole: Similar structure but lacks the dimethyl groups.
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole: Similar structure but lacks the chlorine atoms.
1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole: Similar structure but lacks the chlorine atoms and has different substitution pattern on the phenoxy group.
Uniqueness
1-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]imidazole is unique due to the presence of both dichloro and dimethyl groups on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity in certain applications compared to similar compounds.
Properties
IUPAC Name |
1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-9-7-11(13(15)10(2)12(9)14)18-6-5-17-4-3-16-8-17/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBYVADKFNLLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4410180.png)
![2-[(5-Chloro-2-methoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4410187.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide](/img/structure/B4410194.png)
![ethyl 4-cyano-5-[(4-ethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4410205.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B4410214.png)
![1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4410219.png)
![2-Furancarboxamide, N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B4410227.png)
![4-[2-[2-(2-Methylquinolin-8-yl)oxyethoxy]ethoxy]benzonitrile](/img/structure/B4410234.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B4410241.png)

![5-[(2-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4410259.png)
